2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
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Overview
Description
2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide is a synthetic organic compound that features a complex structure incorporating a fluoropyrimidine moiety, a piperidine ring, and a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide typically involves multiple steps:
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Formation of the Fluoropyrimidine Core: : The synthesis begins with the preparation of the 6-ethyl-5-fluoropyrimidine core. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
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Amination Reaction: This can be done using an amination reagent like ammonia or an amine derivative under catalytic conditions .
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Piperidine Ring Formation: : The piperidine ring is then constructed through a cyclization reaction involving the appropriate precursors. This step may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization .
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Dimethylacetamide Group Addition: : Finally, the N,N-dimethylacetamide group is introduced via an acylation reaction. This can be achieved using dimethylacetamide chloride or a similar acylating agent in the presence of a base .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : Reduction reactions can target the fluoropyrimidine moiety or the piperidine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluoropyrimidine ring. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions .
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce de-fluorinated or reduced piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies have explored its effects on cellular processes and its potential use in treating diseases such as cancer and neurological disorders .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of agrochemicals and other specialty chemicals. Its fluorinated pyrimidine core is particularly valuable for developing compounds with enhanced biological activity and stability .
Mechanism of Action
The mechanism of action of 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(6-ethyl-5-chloropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
- 2-[4-[(6-ethyl-5-bromopyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
- 2-[4-[(6-ethyl-5-iodopyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide
Uniqueness
Compared to its analogs, 2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical and biological properties, enhancing its stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]piperidin-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FN5O/c1-4-12-14(16)15(18-10-17-12)19-11-5-7-21(8-6-11)9-13(22)20(2)3/h10-11H,4-9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIYGHISRVMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCN(CC2)CC(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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